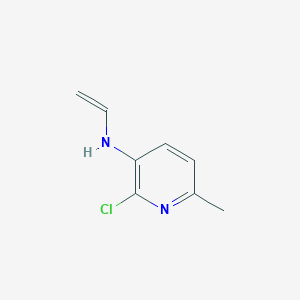
2-Chloro-6-methyl-N-vinylpyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-methyl-N-vinylpyridin-3-amine is a chemical compound with the molecular formula C8H9ClN2 and a molecular weight of 168.62 g/mol It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methyl group at the sixth position, and a vinyl group attached to the nitrogen atom at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methyl-N-vinylpyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-methylpyridine.
Vinylation: The nitrogen atom in the pyridine ring is vinylated using a suitable vinylating agent under controlled conditions.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.
化学反应分析
Types of Reactions: 2-Chloro-6-methyl-N-vinylpyridin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The vinyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Polymerization: The vinyl group can participate in polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide in solvents like toluene or chloroform.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Aldehydes, carboxylic acids, or ketones.
Polymers: Vinyl polymers with specific mechanical and chemical properties.
科学研究应用
2-Chloro-6-methyl-N-vinylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of 2-Chloro-6-methyl-N-vinylpyridin-3-amine involves its interaction with specific molecular targets. The vinyl group allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The chlorine atom enhances its reactivity, making it a potent electrophile in various chemical reactions.
相似化合物的比较
2-Chloro-6-methylpyridine: Lacks the vinyl group, making it less reactive in certain polymerization reactions.
2-Chloro-3-vinylpyridine: Similar structure but without the methyl group, affecting its steric and electronic properties.
6-Methyl-3-vinylpyridine: Lacks the chlorine atom, reducing its electrophilicity.
Uniqueness: 2-Chloro-6-methyl-N-vinylpyridin-3-amine is unique due to the combination of the chlorine, methyl, and vinyl groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest.
属性
分子式 |
C8H9ClN2 |
|---|---|
分子量 |
168.62 g/mol |
IUPAC 名称 |
2-chloro-N-ethenyl-6-methylpyridin-3-amine |
InChI |
InChI=1S/C8H9ClN2/c1-3-10-7-5-4-6(2)11-8(7)9/h3-5,10H,1H2,2H3 |
InChI 键 |
DPPDIFVXILJGLS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1)NC=C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


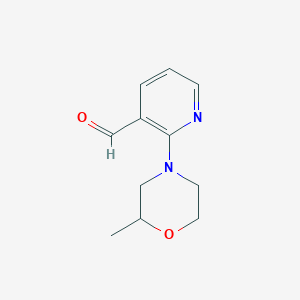

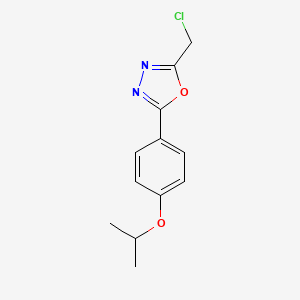
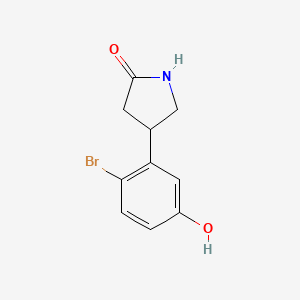
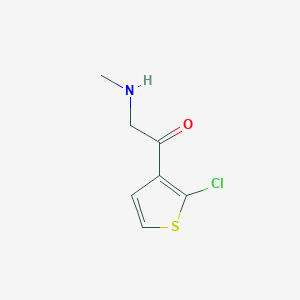
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B13160639.png)
![Decahydropyrrolo[3,2-c]azepine](/img/structure/B13160643.png)

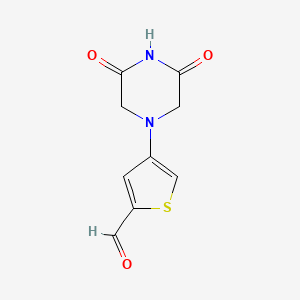
![{6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13160677.png)

![Methyl (2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylate](/img/structure/B13160695.png)


